molecular formula C10H14N2O2S B12114673 1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro-

1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro-

Cat. No.: B12114673
M. Wt: 226.30 g/mol
InChI Key: PTTYVBNVPPXTSL-UHFFFAOYSA-N
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Description

1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a sulfonamide group at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, altering their activity. The indole core can engage in π-π interactions with aromatic residues in proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1h-Indole-5-sulfonamide: Lacks the ethyl group, which may affect its solubility and reactivity.

    1h-Indole-3-carboxamide: Features a carboxamide group at the 3-position, leading to different biological activities.

    1h-Indole-2-carboxylic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.

Uniqueness

1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- is unique due to the combination of the sulfonamide group and the ethyl substitution, which can enhance its solubility, stability, and biological activity compared to other indole derivatives.

Properties

IUPAC Name

N-ethyl-2,3-dihydro-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-12-15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11-12H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTYVBNVPPXTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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